xilenóis

Xylenols, also known as cresyl derivatives or ortho-, meta-, and para-xylene-derived phenolic compounds, are a class of aromatic organic chemicals widely used in various industrial applications due to their unique chemical properties. These compounds are derived from xylene isomers via chemical modifications such as alkylation, acylation, and esterification processes. They exhibit excellent thermal stability, hydrophobicity, and solubility characteristics, making them suitable for diverse applications including pharmaceuticals, cosmetics, adhesives, coatings, and as antioxidants in polyolefin resins.

Xylenols possess antioxidant properties that help prevent oxidation of materials, thereby extending their service life. Their use in the pharmaceutical industry is also significant due to their ability to enhance the stability and effectiveness of drug formulations. Additionally, they are used as intermediates in organic synthesis and in the formulation of insecticides, fungicides, and herbicides.

In cosmetics, xylenols act as preservatives, protecting against microbial growth and ensuring product freshness. Their versatile nature makes them indispensable in modern chemical industries where their functional properties are highly valued for enhancing performance and stability in a wide range of applications.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

Phenol,2-iodo-4,6-dimethyl- | 90003-93-3 | C8H9IO |

|

2,5-Dimethylbenzene-1,4-diol | 615-90-7 | C8H10O2 |

|

3-(Bromomethyl)-6-(1,1-dimethylethyl)-2,4-dimethylphenol | 93982-04-8 | C13H19BrO |

|

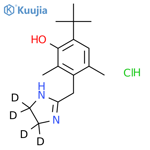

Oxymetazoline-d4 | 1262053-60-0 | C16H24N2O |

|

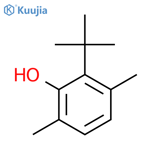

2-tert-butyl-3,6-xylenol | 68189-20-8 | C12H18O |

|

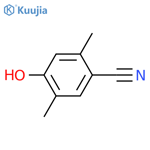

4-Hydroxy-2,5-dimethylbenzonitrile | 85223-94-5 | C9H9NO |

|

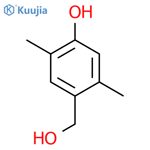

4-(hydroxymethyl)-2,5-dimethylphenol | 10496-93-2 | C9H12O2 |

|

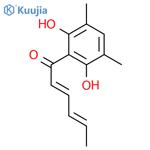

(2E,4E)-1-(2,6-dihydroxy-3,5-dimethyl-phenyl)hexa-2,4-dien-1-one | 1062236-42-3 | C14H16O3 |

|

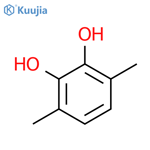

3,6-dimethylbenzene-1,2-diol | 2785-78-6 | C8H10O2 |

|

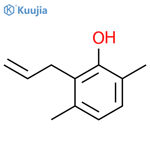

3,6-dimethyl-2-prop-2-enylphenol | 3727-17-1 | C11H14O |

Literatura Relacionada

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

Fornecedores recomendados

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados